3-(2-Phenoxyethoxy)pyrrolidine hydrochloride

描述

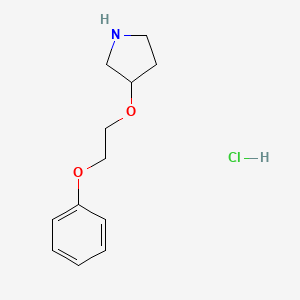

3-(2-Phenoxyethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a phenoxyethoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the compound.

化学反应分析

Types of Reactions

3-(2-Phenoxyethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phenoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

- 3-(2-Phenoxyethoxy)pyrrolidine hydrochloride has been investigated for its role as a ligand in drug development, particularly in the context of targeting specific protein interactions. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutics.

Case Study: RBP4 Antagonists

- Research has highlighted the potential of pyrrolidine derivatives, including this compound, as antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is implicated in metabolic disorders and age-related diseases such as macular degeneration. In studies, compounds similar to this pyrrolidine derivative have shown efficacy in reducing serum RBP4 levels, suggesting a therapeutic avenue for conditions like dry age-related macular degeneration (AMD) and Stargardt disease .

Biochemical Research

Role in PROTACs Development

- The compound has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. The bifunctional nature of PROTACs allows them to bind to a target protein and an E3 ubiquitin ligase, facilitating the degradation of unwanted proteins. This mechanism is crucial for treating diseases where protein dysregulation is a factor .

Metabolic Studies

- Investigations into the metabolism of various PROTACs have included studies on the stability and degradation pathways of compounds like this compound. These studies are essential for understanding how these compounds behave in biological systems, influencing their therapeutic potential and safety profiles .

Applications in Clinical Diagnostics

Diagnostic Tools

- The compound is also being explored for its utility in clinical diagnostics, particularly in assays that require specific binding interactions with proteins or other biomolecules. Its ability to modulate protein functions could be leveraged in developing diagnostic tests for metabolic diseases.

作用机制

The mechanism of action of 3-(2-Phenoxyethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

2-Phenoxyethanol: A related compound with similar structural features but lacking the pyrrolidine ring.

Pyrrolidine: The core structure of 3-(2-Phenoxyethoxy)pyrrolidine hydrochloride, which can be modified to produce various derivatives.

Phenoxyacetic acid: Another compound with a phenoxy group, used in different chemical and biological applications.

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and a phenoxyethoxy group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

生物活性

3-(2-Phenoxyethoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-phenoxyethoxy group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of receptors or enzymes, leading to various physiological effects. The precise pathways involved depend on the context of its application, such as in drug development or biochemical research.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity. For instance, pyrrolidine-2,3-diones have shown effectiveness against multidrug-resistant strains of bacteria like Pseudomonas aeruginosa by inhibiting essential proteins such as PBP3 .

Antimalarial Activity

A study explored the structure-activity relationship (SAR) of compounds related to this compound, revealing promising antimalarial properties. The modifications in the chemical structure were found to influence potency against Plasmodium falciparum, with specific derivatives showing low EC50 values, indicating high efficacy in inhibiting parasite growth .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results suggest that while some derivatives exhibit low toxicity towards human cells, their effectiveness against cancer cell lines varies significantly based on structural modifications .

Table 1: Biological Activities of this compound Derivatives

| Compound | Target Organism | Activity | EC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | P. falciparum | Antimalarial | 0.263 | |

| 2 | P. aeruginosa | Antimicrobial | 0.019 | |

| 3 | Human HepG2 | Cytotoxicity | >10 |

Case Study 1: Antimicrobial Screening

In a focused screening of pyrrolidine derivatives, a compound structurally similar to this compound was tested against Pseudomonas aeruginosa. The study demonstrated that specific substitutions on the pyrrolidine ring enhanced antibacterial activity while maintaining low cytotoxicity in mammalian cells .

Case Study 2: Antimalarial Efficacy

Another investigation evaluated the antimalarial potential of various derivatives, including those based on the pyrrolidine scaffold. The results indicated that modifications at certain positions significantly increased potency against Plasmodium falciparum, with some compounds achieving EC50 values below 0.1 µM .

常见问题

Q. Basic: What are the recommended safety protocols for handling 3-(2-Phenoxyethoxy)pyrrolidine hydrochloride in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use a NIOSH-certified N95 respirator if aerosolization is possible .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for bulk handling .

- Emergency Procedures : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .

- Storage : Store in airtight containers at 2–8°C in a干燥 (dry), dark environment to prevent hydrolysis or decomposition .

Q. Basic: How can researchers determine the purity of this compound?

Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Monitor UV absorbance at 254 nm for quantification .

- Titration : Perform non-aqueous potentiometric titration with 0.1M HClO₄ in glacial acetic acid to assess hydrochloride content .

- Melting Point : Compare observed melting range (e.g., 180–185°C) with literature values to identify impurities .

Q. Advanced: What synthetic strategies are effective for optimizing the yield of this compound?

Answer:

- Nucleophilic Substitution : React pyrrolidine with 2-phenoxyethyl bromide in anhydrous THF under N₂, using NaH as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Acidification : Treat the free base with concentrated HCl in diethyl ether at 0°C to precipitate the hydrochloride salt. Yield optimization requires slow addition and vigorous stirring .

- Purification : Recrystallize from hot ethanol/water (9:1) to remove unreacted phenoxyethyl bromide. Confirm purity via ¹H NMR (DMSO-d6: δ 3.5–3.7 ppm for pyrrolidine protons) .

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?

Answer:

- NMR Analysis : Compare experimental ¹³C NMR shifts (e.g., δ 65–70 ppm for ether-linked carbons) with computational predictions (DFT/B3LYP/6-31G*). Discrepancies may indicate residual solvents or stereochemical variations .

- Mass Spectrometry : Use ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 236.2). Deviations >0.5 Da suggest adduct formation or degradation products; re-run under lower ionization energy .

- Cross-Validation : Cross-check FT-IR spectra for characteristic peaks: 3350 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-O-C ether linkage) .

Q. Basic: What are the stability considerations for this compound under varying pH conditions?

Answer:

- Acidic Conditions (pH <3) : Stable for >24 hours at 25°C, but prolonged exposure leads to pyrrolidine ring protonation and potential precipitation .

- Neutral/Basic Conditions (pH >7) : Hydrolysis of the hydrochloride salt occurs, releasing free base. Use buffered solutions (e.g., phosphate buffer, pH 6.8) for aqueous experiments .

- Long-Term Stability : Lyophilized samples stored at -20°C retain >95% purity for 12 months. Avoid repeated freeze-thaw cycles .

Q. Advanced: How can researchers mitigate side reactions during functionalization of this compound?

Answer:

- Protection of Amine : Temporarily protect the pyrrolidine nitrogen with Boc anhydride in DCM to prevent unwanted alkylation. Deprotect with TFA post-reaction .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to minimize nucleophilic interference from the phenoxy group .

- Catalysis : Employ Pd(OAc)₂/Xantphos for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity. Monitor by LC-MS for byproduct formation .

Q. Basic: What analytical techniques are recommended for characterizing degradation products of this compound?

Answer:

- LC-HRMS : Use a BEH C18 column (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Identify degradation peaks (e.g., phenoxyethanol via cleavage of the ether bond) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Compare chromatograms pre/post-storage to quantify degradation .

- XRD : Analyze crystalline degradation products to identify structural changes (e.g., hydrate formation) .

Q. Advanced: What computational methods aid in predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME to estimate logP (predicted ~1.8), blood-brain barrier permeability (low), and CYP450 inhibition (CYP3A4 substrate) .

- Molecular Dynamics : Simulate binding affinity to targets (e.g., sigma-1 receptors) using GROMACS with CHARMM36 force field. Validate via SPR assays .

- pKa Calculation : Employ MarvinSketch to predict pyrrolidine nitrogen pKa (~8.5), informing solubility and ionization in physiological conditions .

属性

IUPAC Name |

3-(2-phenoxyethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-4-11(5-3-1)14-8-9-15-12-6-7-13-10-12;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTSNPIHXJBNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219980-06-9 | |

| Record name | Pyrrolidine, 3-(2-phenoxyethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。